

Chemical Identity and Natural Sources

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Compound Focus: Punicic Acid

CAS No.: 544-72-9

Cat. No.: S624503

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Punicic acid (PA), also known as trichosanic acid, is an **omega-5 polyunsaturated fatty acid** and a conjugated isomer of α -linolenic acid. Its systematic IUPAC name is *9Z,11E,13Z-octadeca-9,11,13-trienoic acid* [1] [2] [3].

- **Molecular Formula:** $C_{18}H_{30}O_2$ [1]
- **Molar Mass:** 278.43 g/mol [1]
- **Melting Point:** 44-45°C [1]
- **Structure:** Features a unique **conjugated triene** system with three double bonds in a *cis-9, trans-11, cis-13* configuration [4].

Punicic acid is most abundant in pomegranate seed oil, which constitutes **12-20% of the total seed weight** [4] [3]. The table below shows the typical fatty acid profile of pomegranate seed oil.

Fatty Acid	Typical Percentage in Pomegranate Seed Oil
Punicic Acid	55% - 83% [1] [5] [2]
Linoleic Acid	4.6% - 20% [1] [2] [3]
Oleic Acid	3.6% - 9% [1] [2] [3]
Palmitic Acid	1.9% - 9% [1] [2] [3]
Stearic Acid	1.6% - 3% [1] [2] [3]

Other sources of **punicic acid** include snake gourd seed oil (*Trichosanthes kirilowii*), which can contain 32-40% PA [1].

Extraction and Analysis Methods

Pomegranate seed oil can be extracted through various methods, which influence its final yield and quality.

- **Soxhlet Extraction:** This conventional method uses organic solvents like *n*-hexane. It offers high lipid recovery but involves prolonged heating, which can degrade thermolabile compounds [1] [6].
- **Supercritical CO₂ Extraction (SFE):** A greener alternative that uses carbon dioxide in a supercritical state, often with a co-solvent like isopropanol. It operates under milder conditions, better preserving heat-sensitive bioactives and resulting in a higher quality oil with a more complex aromatic profile [1] [6].
- **Ultrasonic-Assisted Extraction:** This method uses ultrasonic power to disrupt plant cells, can reduce extraction time and improve efficiency. Optimized conditions can achieve a **19% oil yield** [1].

For analytical profiling, **Gas Chromatography-Mass Spectrometry (GC-MS)** of fatty acid methyl esters (FAMES) is the standard method for identifying and quantifying **punicic acid** [5] [6]. **Nuclear Magnetic Resonance (NMR) spectroscopy** is also used to confirm the chemical structure and monitor oil quality, such as the isomerization of **punicic acid** to β -eleostearic acid when exposed to sunlight [5].

Biological Activities and Mechanisms of Action

Punicic acid exhibits a wide range of biological activities, primarily mediated through the modulation of key cellular signaling pathways.

*Key cellular pathways modulated by **punicic acid**.*

The primary molecular mechanism involves **activation of Peroxisome Proliferator-Activated Receptors (PPARs)**, particularly the γ and α subtypes [1] [3] [7]. PPARs are nuclear receptor proteins that function as transcription factors, regulating genes for metabolism, inflammation, and cell differentiation [3] [8].

Therapeutic Potential and Experimental Evidence

Preclinical studies demonstrate **punicic acid**'s therapeutic potential across various disease models.

Metabolic and Cardiovascular Health

Punicic acid improves metabolic parameters and offers protection against cardiovascular risk factors [4] [8].

- **Lipid Metabolism:** Reduces plasma triacylglycerides and improves the saturated-to-monounsaturated fatty acid ratio in liver cells (HepG2) [1].
- **Glucose Homeostasis:** Enhances peripheral insulin sensitivity and improves glucose tolerance in animal models (C57BL/6J mice) via PPAR activation [1].
- **Anti-inflammatory Effects:** Inhibits key enzymes like cyclooxygenase and lipoxygenase, reducing synthesis of pro-inflammatory prostaglandins [1].

Neurological Disorders

PA's strong antioxidant and anti-inflammatory properties are relevant for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's [3] [7].

- **Alzheimer's Disease Pathology:** Reduces beta-amyloid deposit formation and tau hyperphosphorylation by increasing expression of GLUT4 protein and inhibiting calpain hyperactivation [3].
- **Antioxidant Defense:** Microencapsulated pomegranate formulations with high PA content increase the antioxidant paraoxonase 1 (PON1) activity in HDL-cholesterol, which helps mitigate oxidative stress in the brain [3] [7].

Anti-Cancer Activity

Punicic acid inhibits proliferation and induces apoptosis in various cancer cell lines [2] [9].

- **Breast Cancer (MCF-7 Cells):** Treatment with 10-50 µg/mL of **punicic acid** for 72 hours significantly reduced viable cell density and increased cytotoxicity, accompanied by induction of apoptosis [9].
- **Mechanism:** believed to involve incorporation into cellular lipids, activation of protein kinase C (PKC) via diacylglycerol synthesis, and initiation of apoptotic signal transduction cascades [9].

Experimental Protocols for Key Assays

For researchers investigating **punicic acid**, here are core methodologies from cited literature.

In Vitro Anti-Proliferation and Cytotoxicity Assay (MCF-7 Cells)

This protocol is used to assess the anti-cancer properties of **punicic acid** [9].

- **Cell Line and Culture:** Human MCF-7 breast cancer cells are cultured in EMEM media supplemented with 5% Fetal Bovine Serum (FBS) and 50 ng/ml insulin, maintained at 37°C in a 5% CO₂ humidified incubator.
- **Compound Treatment:** **Punicic acid** is prepared as a stock solution in methanol. For treatment, cells are seeded and exposed to concentrations typically ranging from **10 to 50 µg/mL** of **punicic acid**. A vehicle control (e.g., ethanol) is essential.
- **Viability and Cytotoxicity Measurement:**
 - **MTS Assay:** After 72 hours of treatment, viable cell density is quantified using a colorimetric MTS assay, which measures mitochondrial activity.
 - **LDH Assay:** Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cytotoxicity and plasma membrane damage at 24, 48, and 72-hour time points.
- **Apoptosis Detection:** Apoptosis is confirmed using fluorescence-based methods like Annexin V staining (for phosphatidylserine externalization) combined with propidium iodide (for membrane integrity).

Oil Extraction and Stability Analysis

This method outlines how to obtain and assess the quality of PSO [5].

- **Ultrasonic-Assisted Extraction:**
 - **Sample Preparation:** Dry and crush pomegranate seeds into a powder.
 - **Extraction:** Mix the seed powder with *n*-hexane (e.g., at a solid-liquid ratio of 1:12 g/mL).
 - **Sonication:** Process the mixture in an ultrasonic bath (e.g., at 70W, 51°C) for a set duration (e.g., 40 minutes).
 - **Oil Recovery:** Filter the mixture and evaporate the solvent using a rotary evaporator under vacuum to obtain the crude oil.
- **Stability Assessment:**
 - **Rancimat Test:** Measures oxidative stability under accelerated conditions.
 - **Peroxide Value (PV) & p-Anisidine Value (p-AV):** Standard chemical indices to determine primary and secondary oxidation products, respectively.
 - **¹H NMR Spectroscopy:** Monitors chemical changes in the oil, such as the isomerization of **punicic acid** under different storage conditions (e.g., exposure to sunlight, oxygen, and

temperature variations).

Current Research Limitations and Future Directions

Despite promising preclinical results, most evidence for **punicic acid's** health benefits comes from **in vitro studies and animal models** [1] [4]. Well-designed human clinical trials are critically needed to validate its efficacy and determine appropriate dosing in humans [4] [8].

A significant challenge in its application for neurological disorders is its **limited permeability across the blood-brain barrier** [3]. Research is exploring advanced delivery systems, such as **microencapsulated pomegranate formulations**, to enhance its bioavailability and biological activity in the brain [3] [7].

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